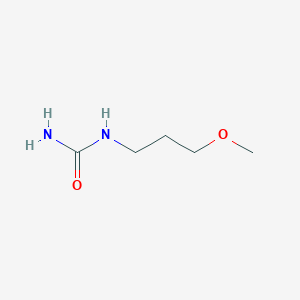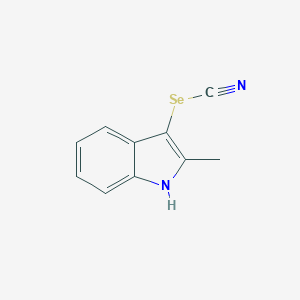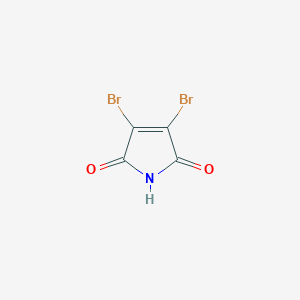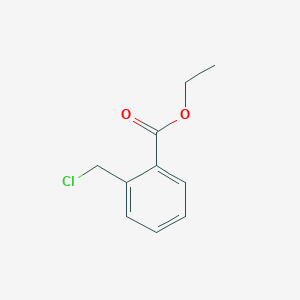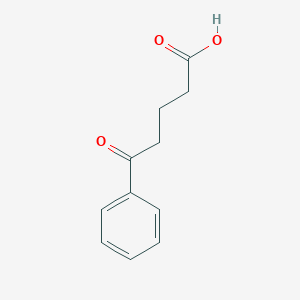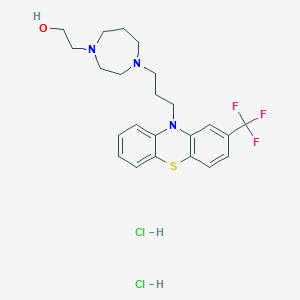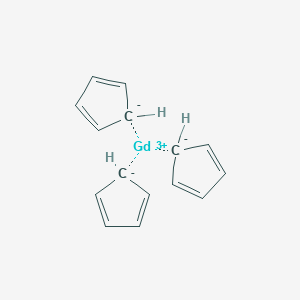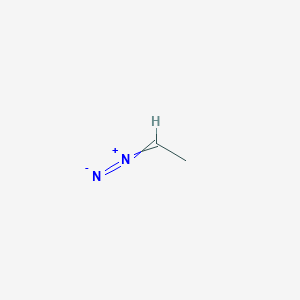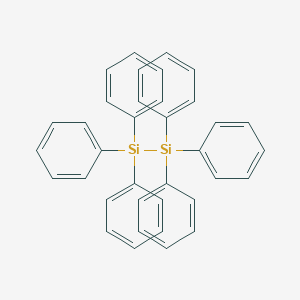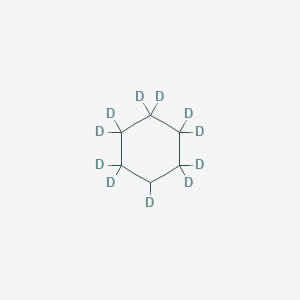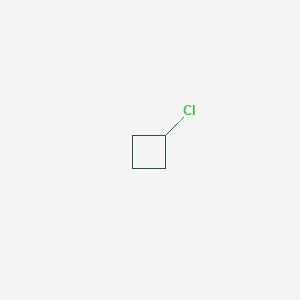
Chlorcyclobutan
Übersicht
Beschreibung
Chlorocyclobutane is an organic compound with the molecular formula C4H7Cl. It is a four-membered cycloalkane ring with a chlorine atom attached to one of the carbon atoms. This compound is known for its unique ring structure and its reactivity, making it a subject of interest in various chemical studies.
Wissenschaftliche Forschungsanwendungen
Chlorocyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Chlorocyclobutane derivatives are explored for their potential medicinal properties.
Agrochemicals: It is used in the development of certain pesticides and herbicides.
Material Science: Chlorocyclobutane is studied for its potential use in the development of new materials with unique properties
Wirkmechanismus
Target of Action
Chlorocyclobutane is a small organic molecule with the molecular formula C4H7Cl . It is a monosubstituted derivative of cyclobutane, where one hydrogen atom is replaced by a chlorine atom It is known that chlorocyclobutane can participate in various chemical reactions due to the presence of the chlorine atom, which can act as a leaving group .
Mode of Action
The mode of action of chlorocyclobutane is primarily through its participation in chemical reactions. For instance, in the Wurtz reaction, chlorocyclobutane can undergo an intramolecular reaction to form a bicyclobutane or an intermolecular reaction to form a cyclobutane dimer . The chlorine atom in chlorocyclobutane can be displaced by a carbanion, leading to the formation of a carbon-carbon bond .
Biochemical Pathways
It is known that cyclobutane derivatives, including chlorocyclobutane, can be involved in various synthetic pathways in organic chemistry . These pathways often involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Result of Action
The result of chlorocyclobutane’s action is primarily the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects of these reactions would depend on the specific context in which they occur.
Action Environment
The action of chlorocyclobutane can be influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and outcome of the reactions in which chlorocyclobutane participates . Furthermore, the presence of other reactive species can also influence the reactions involving chlorocyclobutane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocyclobutane can be synthesized through several methods. One common method involves the reaction of cyclobutane with chlorine gas under ultraviolet light, which initiates a free radical chain reaction. This process produces chlorocyclobutane and hydrogen chloride as by-products .
Industrial Production Methods: In industrial settings, chlorocyclobutane is often produced through the chlorination of cyclobutane using chlorine gas. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorocyclobutane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, chlorocyclobutane can undergo elimination reactions to form cyclobutene.
Oxidation and Reduction Reactions: Chlorocyclobutane can be oxidized to form chlorocyclobutanol or reduced to cyclobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Substitution: Products include various substituted cyclobutanes.
Elimination: The major product is cyclobutene.
Oxidation: Products include chlorocyclobutanol.
Reduction: The major product is cyclobutane.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: Similar in structure but lacks the chlorine atom.
Cyclopropane: Another small ring compound but with three carbon atoms.
Chlorocyclopentane: A five-membered ring with a chlorine atom.
Uniqueness: Chlorocyclobutane is unique due to its four-membered ring structure combined with the presence of a chlorine atom. This combination results in significant ring strain, making it more reactive compared to larger ring compounds like chlorocyclopentane. The presence of the chlorine atom also makes it more versatile in chemical reactions compared to cyclobutane .
Eigenschaften
IUPAC Name |
chlorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYMUBZVMSMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149808 | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-57-6 | |
| Record name | Chlorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


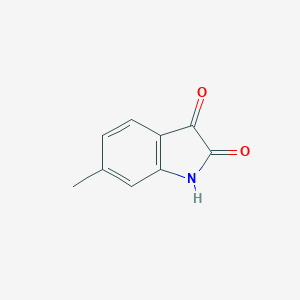
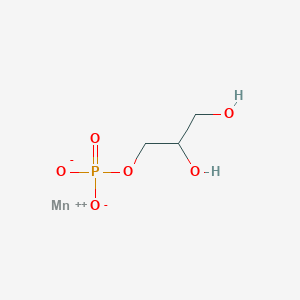
![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)
